2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol
CAS No.: 1249649-66-8
Cat. No.: VC3069163
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249649-66-8 |
|---|---|
| Molecular Formula | C8H12ClN3O |
| Molecular Weight | 201.65 g/mol |
| IUPAC Name | 2-[(2-chloropyrimidin-4-yl)-ethylamino]ethanol |
| Standard InChI | InChI=1S/C8H12ClN3O/c1-2-12(5-6-13)7-3-4-10-8(9)11-7/h3-4,13H,2,5-6H2,1H3 |
| Standard InChI Key | DLLQRTXQPRFCTM-UHFFFAOYSA-N |
| SMILES | CCN(CCO)C1=NC(=NC=C1)Cl |
| Canonical SMILES | CCN(CCO)C1=NC(=NC=C1)Cl |
Introduction
Chemical Structure and Identification
Molecular Identity
2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is characterized by a pyrimidine core with a chlorine atom at the 2-position and an N-ethyl-N-(2-hydroxyethyl)amino substituent at the 4-position. The compound's molecular formula is C₈H₁₂ClN₃O, which differs significantly from the related compound 1-(2-Chloropyrimidin-4-yl)ethanone (C₆H₅ClN₂O) described in the literature . The molecular weight of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is approximately 201.66 g/mol, calculated based on its atomic composition.
Structural Features
The compound contains several key structural elements that contribute to its chemical behavior:
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A pyrimidine ring with nitrogen atoms at positions 1 and 3, providing aromaticity and potential for π-stacking interactions
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A chlorine atom at position 2 of the pyrimidine ring, which can participate in halogen bonding
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A tertiary amine at position 4, connected to both an ethyl group and a 2-hydroxyethyl group
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A terminal hydroxyl group that serves as both a hydrogen bond donor and acceptor
These structural features are represented in the following table:
| Structural Element | Position | Chemical Significance |
|---|---|---|
| Pyrimidine ring | Core structure | Provides aromaticity, electron distribution pattern, and nitrogen atoms as hydrogen bond acceptors |
| Chlorine atom | 2-position | Electron-withdrawing, potential halogen bond donor, influences reactivity of adjacent positions |
| Tertiary amine | 4-position | Basic site, nucleophilic center, connects the ethyl and hydroxyethyl groups |
| Ethyl group | Connected to amine | Provides hydrophobicity and steric bulk |
| Hydroxyethyl group | Connected to amine | Provides hydrophilicity, hydrogen bonding capability |
Physicochemical Properties
Predicted Properties
Based on structural analysis and comparison with related compounds, the following physicochemical properties can be predicted for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Weight | 201.66 g/mol | Calculated from molecular formula |
| LogP | ~1.2-1.8 | Estimated based on structural elements |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Structural analysis |
| Hydrogen Bond Acceptors | 4 (pyrimidine nitrogens, tertiary amine, hydroxyl oxygen) | Structural analysis |
| Rotatable Bonds | 4 | Structural analysis |
| Topological Polar Surface Area | ~58-65 Ų | Estimated based on polar groups |
| pKa (hydroxyl) | ~14-15 | Estimated value for alcohol functionality |
| pKa (tertiary amine) | ~8-9 | Estimated value for amine adjacent to aromatic system |
Solubility Profile
The presence of both hydrophilic and hydrophobic elements suggests a balanced solubility profile:
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The hydroxyl group and nitrogen atoms contribute to water solubility
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The ethyl group and aromatic ring provide solubility in less polar solvents
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The compound likely exhibits good solubility in amphiphilic solvents such as alcohols and dimethyl sulfoxide
This balanced solubility profile is particularly important for pharmaceutical applications, as it can influence both formulation strategies and pharmacokinetic properties.
Comparison with Structurally Related Compounds
Comparison with 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol
A closely related compound mentioned in the search results is 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol (CAS: 1596602-02-6) . The key difference is the heterocyclic core structure:
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2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol contains a pyrimidine ring (two nitrogen atoms)
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2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol contains a pyridine ring (one nitrogen atom)
This structural difference significantly impacts the electronic properties of the aromatic system. The pyrimidine ring in our compound of interest has:
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Reduced electron density compared to pyridine due to the additional electron-withdrawing nitrogen
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Different hydrogen-bonding patterns due to the presence of an additional nitrogen atom
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Altered reactivity toward nucleophilic and electrophilic reagents
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Potentially different metabolic stability in biological systems
Comparison with 1-(2-Chloropyrimidin-4-yl)ethanone
Another related compound found in the literature is 1-(2-Chloropyrimidin-4-yl)ethanone (CAS: 44613878) . Both compounds share the 2-chloropyrimidine core, but differ in the substitution at the 4-position:
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2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol has an N-ethyl-N-(2-hydroxyethyl)amino group
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1-(2-Chloropyrimidin-4-yl)ethanone has an acetyl group
This difference creates distinct electronic and reactivity profiles:
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The acetyl group in 1-(2-Chloropyrimidin-4-yl)ethanone is electron-withdrawing, making the pyrimidine ring more electron-deficient
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The amino group in our compound of interest is electron-donating, partially offsetting the electron-withdrawing effect of the pyrimidine nitrogens
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The acetyl group provides a reactive carbonyl site for nucleophilic addition reactions
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The hydroxyethyl group in our compound provides opportunities for hydrogen bonding and further functionalization
Synthetic Approaches
Nucleophilic Aromatic Substitution
The most straightforward approach would likely involve nucleophilic aromatic substitution of 2,4-dichloropyrimidine with N-ethylethanolamine:
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2,4-Dichloropyrimidine would serve as the electrophile
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N-ethylethanolamine would serve as the nucleophile
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The reaction would likely proceed with selectivity for the more reactive 4-position
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Base (such as triethylamine or potassium carbonate) would be used to neutralize the generated HCl
This approach is supported by similar reactions reported for other chloropyrimidine derivatives in the literature.
Sequential Functionalization
An alternative approach could involve:
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Reaction of 2,4-dichloropyrimidine with ethanolamine to give 2-chloro-4-(2-hydroxyethylamino)pyrimidine
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N-alkylation of the resulting secondary amine with an ethylating agent such as ethyl iodide or ethyl bromide
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This approach would allow for greater control over the regioselectivity of substitution
Synthetic Challenges
Several challenges might be encountered in the synthesis of this compound:
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Controlling selectivity between the 2- and 4-positions of dichloropyrimidine
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Preventing over-alkylation of the amine nitrogen
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Protecting the hydroxyl group if necessary during certain reaction conditions
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Purification of the final product from reaction mixtures
Analytical Characterization
NMR Spectroscopy
Expected ¹H NMR signals would include:
| Proton Environment | Approximate Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrimidine C-H | 7.5-8.5 | singlet or doublet |
| Hydroxyl O-H | 3.5-4.5 | triplet (may exchange) |
| CH₂ adjacent to OH | 3.5-3.7 | triplet or quartet |
| CH₂ adjacent to N | 3.3-3.5 | triplet or multiplet |
| CH₂ of ethyl group | 3.0-3.3 | quartet |
| CH₃ of ethyl group | 1.0-1.3 | triplet |
Expected ¹³C NMR signals would include:
| Carbon Environment | Approximate Chemical Shift (ppm) |
|---|---|
| Pyrimidine C-2 (C-Cl) | 160-165 |
| Pyrimidine C-4 (C-N) | 155-160 |
| Pyrimidine C-5 and C-6 | 95-120 |
| CH₂-OH | 58-62 |
| N-CH₂-CH₂-OH | 50-55 |
| N-CH₂-CH₃ | 42-48 |
| CH₃ | 12-15 |
Mass Spectrometry
Characteristic mass spectrometry fragments would likely include:
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Molecular ion peak at m/z 201/203 (with characteristic chlorine isotope pattern)
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Fragment ions from cleavage of the C-N bond between the pyrimidine and the amino group
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Fragment ions from loss of the hydroxyethyl group
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Fragment ions from loss of the ethyl group
Chromatographic Behavior
Based on its structural features, 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol would likely exhibit the following chromatographic behavior:
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Moderate retention on reverse-phase HPLC columns due to its balanced hydrophilic-lipophilic profile
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Good separation using either acidic or neutral mobile phases
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Potential for hydrogen bonding interactions with silanol groups in normal-phase chromatography
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UV detection would be effective due to the pyrimidine chromophore, with maximum absorption likely in the 250-280 nm range
Stability and Reactivity
Chemical Stability
The chemical stability of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol can be predicted based on its structural elements:
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The pyrimidine ring is generally stable under ambient conditions but may be susceptible to photodegradation due to its aromatic nature
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The chlorine substituent at the 2-position may undergo nucleophilic aromatic substitution under basic conditions or in the presence of strong nucleophiles
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The tertiary amine is relatively stable but may undergo oxidation or quaternization
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The hydroxyl group is stable under most conditions but may participate in esterification or oxidation reactions
Metabolic Considerations
In biological systems, several metabolic pathways might be anticipated:
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Hydroxylation of the ethyl group
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Oxidation of the primary alcohol to aldehyde or carboxylic acid
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Dealkylation of the tertiary amine
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Conjugation of the hydroxyl group with glucuronic acid or sulfate
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Potential displacement of the chlorine atom by nucleophilic amino acid residues or glutathione
These metabolic possibilities would be important considerations for any medicinal chemistry applications of this compound.
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